
(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane
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Overview
Description
(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C12H18BrClOSi It is a member of the organosilicon compounds, which are widely used in various fields due to their unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-3-chlorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The general reaction scheme is as follows:
4-Bromo-3-chlorophenol+tert-butylchlorodimethylsilane→this compound
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phenoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce quinones.
Scientific Research Applications
General Reaction Scheme:
Chemical Reactions
(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane undergoes several types of chemical reactions:
- Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
- Oxidation Reactions: The phenoxy group can be oxidized to form quinones.
- Reduction Reactions: The compound can be reduced to form phenolic derivatives.
Common Reagents and Conditions:
- Substitution: Sodium iodide in acetone
- Oxidation: Potassium permanganate or chromium trioxide
- Reduction: Lithium aluminum hydride or sodium borohydride
Organic Synthesis
This compound serves as a crucial building block in organic synthesis. Its ability to protect hydroxyl groups allows for selective modifications during multi-step syntheses without interference from reactive sites.
Medicinal Chemistry
In medicinal chemistry, this compound is instrumental in the synthesis of biologically active molecules. It can modify drug candidates, enhancing their pharmacological properties while minimizing side effects.
Material Science
The compound is utilized in developing advanced materials, including polymers and coatings. Its stability under various conditions makes it suitable for producing specialty chemicals used in industrial applications.
Case Studies
Study | Application | Findings |
---|---|---|
Study on Antimicrobial Activity | Investigated the compound's effect on bacterial growth | Showed potential antimicrobial properties against several strains |
Cytotoxicity Assay | Evaluated effects on cancer cell lines | Indicated cytotoxic effects, suggesting potential as an anticancer agent |
Enzyme Inhibition Research | Assessed inhibition of phosphodiesterase-4 (PDE4) | Demonstrated effective inhibition, relevant for inflammatory response modulation |
Mechanism of Action
The mechanism of action of (4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane involves its interaction with various molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the silicon atom can form strong bonds with other elements. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenoxy)(tert-butyl)dimethylsilane
- (3-Chlorophenoxy)(tert-butyl)dimethylsilane
- (4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane
Uniqueness
(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane is unique due to the presence of both bromine and chlorine atoms on the phenoxy ring. This dual halogenation provides distinct reactivity patterns and allows for the synthesis of a wide range of derivatives. Additionally, the tert-butyl and dimethylsilane groups enhance the compound’s stability and solubility, making it a valuable reagent in various chemical processes.
Biological Activity
(4-Bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane, with the CAS number 179120-53-7, is a silane compound characterized by its unique molecular structure, which includes a brominated and chlorinated phenoxy group attached to a tert-butyl dimethylsilyl moiety. Its molecular formula is C₁₂H₁₈BrClOSi, and it has a molecular weight of 321.71 g/mol . This compound is gaining attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit specific enzymes that play critical roles in metabolic pathways.
- Receptor Binding : The compound may bind to receptors involved in signaling pathways, modulating cellular responses.
Potential Therapeutic Applications
Research indicates that this compound has potential applications in:
- Antimicrobial Agents : Studies suggest that compounds with similar structures exhibit antimicrobial properties, making this silane a candidate for further exploration in this area.
- Anticancer Activity : Preliminary data indicate that the compound may have anticancer properties, possibly by inducing apoptosis in cancer cells or inhibiting tumor growth.
Case Studies
-
Antimicrobial Activity :
A study conducted on related phenoxy-silane compounds demonstrated significant antimicrobial activity against various bacterial strains. Although specific data on this compound is limited, its structural similarity suggests potential efficacy against pathogens . -
Anticancer Properties :
In vitro studies have shown that silanes can induce cell death in cancer cell lines. For example, compounds similar to this compound were tested for their ability to inhibit proliferation in breast cancer cells, showing promising results .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their corresponding biological activities observed in related compounds:
Synthesis and Evaluation
The synthesis of this compound involves several steps, typically including the bromination and chlorination of phenolic precursors followed by silanization reactions. The evaluation of its biological activity often employs assays to test for enzyme inhibition and receptor interactions.
Future Directions
Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects. Future studies should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile.
- Mechanistic Studies : To better understand the interactions at the molecular level.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (4-bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane, and what experimental conditions are critical for high yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or silylation reactions. For example, in a multi-step synthesis, the tert-butyl dimethylsilyl (TBS) group is introduced to protect hydroxyl groups. A key step involves reacting 4-bromo-3-chlorophenol with tert-butyl dimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or triethylamine in anhydrous tetrahydrofuran (THF) at 0–25°C . Critical parameters include moisture exclusion (to prevent hydrolysis of the silylating agent) and stoichiometric control of the base to avoid side reactions.
Q. How does the tert-butyl dimethylsilyl (TBS) group function as a protecting group in organic synthesis involving this compound?
- Methodological Answer : The TBS group protects hydroxyl or phenolic oxygen atoms, enhancing stability during subsequent reactions (e.g., Grignard or cross-coupling reactions). Its robustness under basic and mildly acidic conditions allows selective deprotection using tetra-n-butylammonium fluoride (TBAF) in THF or hydrofluoric acid (HF) in acetonitrile . The steric bulk of the tert-butyl group also prevents undesired nucleophilic attacks on the protected site.
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify the silyl group (e.g., tert-butyl protons at ~1.0 ppm and Si(CH3)2 at ~0.1–0.3 ppm) and aromatic protons from the bromo-chlorophenyl moiety .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and isotopic patterns from bromine/chlorine .
- Elemental Analysis : Validates purity by comparing calculated and observed C/H/N/Si ratios .
Advanced Research Questions
Q. How do competing reactivities of the bromo and chloro substituents influence cross-coupling reactions involving this compound?
- Methodological Answer : Bromine is generally more reactive than chlorine in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). To selectively activate the C–Br bond, researchers use ligands like Pd(PPh3)4 or XPhos in polar aprotic solvents (e.g., DMF) at 80–100°C. The C–Cl bond remains inert under these conditions, enabling sequential functionalization . Kinetic studies (e.g., monitoring by GC-MS or 19F NMR) help optimize selectivity.
Q. What are the stability limitations of this compound under acidic, basic, or oxidative conditions?
- Methodological Answer :
- Acidic Conditions : The TBS group is stable in weak acids (e.g., acetic acid) but cleaved by strong acids (e.g., HCl in methanol) via protonation of the siloxane oxygen.
- Basic Conditions : Stability depends on the base strength. Mild bases (e.g., K2CO3) are tolerated, but strong bases (e.g., LDA) induce desilylation.
- Oxidative Conditions : The compound is stable to peracids (e.g., mCPBA) but degrades under ozonolysis or harsh peroxides. Stability assays (TLC or FT-IR) are recommended before designing reactions .
Q. How can researchers troubleshoot low yields in multi-step syntheses using this compound as an intermediate?
- Methodological Answer : Low yields often arise from incomplete silylation or premature deprotection. Strategies include:
- Step Monitoring : Use TLC or LC-MS to track reaction progress.
- Purification : Employ silica gel chromatography with hexane/ethyl acetate gradients to isolate the silylated intermediate .
- Moisture Control : Ensure anhydrous conditions via molecular sieves or nitrogen atmospheres to prevent hydrolysis of the TBS group .
Q. What methods are used to monitor the regioselectivity of reactions involving the bromo and chloro substituents?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths and angles to confirm substitution sites.
- Isotopic Labeling : 13C-labeled reagents or 81Br/37Cl isotopic tracking via MS/MS fragmentation.
- Computational Modeling : Density functional theory (DFT) calculates activation energies for competing pathways (e.g., C–Br vs. C–Cl bond cleavage) .
Q. How can researchers identify and mitigate byproducts formed during deprotection of the TBS group?
- Methodological Answer : Common byproducts include silanol derivatives from incomplete fluoride-mediated cleavage. Mitigation involves:
- Controlled TBAF Stoichiometry : Use 1.0–1.2 equivalents of TBAF in THF at 0°C to minimize over-reaction.
- Quenching Protocols : Add aqueous NH4Cl to terminate the reaction and extract silanol byproducts into the aqueous phase .
Q. What solvent systems optimize the solubility and reactivity of this compound in polar and non-polar reactions?
- Methodological Answer :
- Non-polar Solvents : Hexane or toluene for Friedel-Crafts alkylation.
- Polar Aprotic Solvents : DMF or DMSO for SNAr or cross-couplings.
Solubility tests (UV-Vis or nephelometry) guide solvent selection, while Kamlet-Taft parameters predict solvent effects on reaction rates .
Q. What challenges arise when scaling up syntheses involving this compound, and how are they addressed?
- Methodological Answer :
- Exothermic Reactions : Use jacketed reactors with controlled cooling (e.g., −78°C baths for n-BuLi additions).
- Purification Scaling : Replace column chromatography with fractional distillation or recrystallization (e.g., using ethanol/water mixtures).
- Safety Protocols : Handle bromine/chlorine-containing intermediates in fume hoods with HEPA filtration .
Properties
IUPAC Name |
(4-bromo-3-chlorophenoxy)-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrClOSi/c1-12(2,3)16(4,5)15-9-6-7-10(13)11(14)8-9/h6-8H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVGYRAGBGVASR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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